ARN14988 -

ARN14988

Catalog Number: EVT-260070
CAS Number:
Molecular Formula: C16H24ClN3O5
Molecular Weight: 373.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARN14988 is a potent inhibitor of acid ceramidase (IC50 = 12.8 nM for the human enzyme). It inhibits acid ceramidase activity and increases levels of C16 dihydro ceramide and C16 ceramide in A375, G361, M14, MeWo, MNT-1, and SK-MEL-28 melanoma cells. ARN14988 also reduces growth of A375 and G361 melanoma cells (EC50s = 41.8 and 67.7 µM, respectively).
ARN14988 is a potent inhibitor of acid ceramidase that increases levels of C16 dihydro ceramide and C16 ceramide in A375, G361, M14, MeWo, MNT-1, and SK-MEL-28 melanoma cells. ARN14988 also reduces growth of A375 and G361 melanoma cells.
Source and Classification

ARN14988 is classified as a small molecule inhibitor targeting the acid ceramidase enzyme encoded by the ASAH1 gene. It is one of several inhibitors developed to explore the therapeutic potential of disrupting ceramide metabolism in cancer cells. The compound has been studied in various preclinical models, particularly in the context of glioblastoma, where it has shown promise in reducing tumor growth and enhancing the effects of other chemotherapeutic agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of ARN14988 involves several organic chemistry techniques, although specific synthetic routes are not extensively detailed in the literature. Generally, such compounds are synthesized through multi-step reactions involving key intermediates that are derived from readily available starting materials. These steps typically include:

  1. Formation of Key Intermediates: Utilizing reactions such as amide coupling to create the core structure.
  2. Purification: Techniques like chromatography are employed to isolate pure ARN14988 from reaction mixtures.
  3. Characterization: The final product is characterized using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

ARN14988 exhibits a complex molecular structure characteristic of small molecule inhibitors. While specific structural data (such as molecular formula or 3D conformation) are not provided in the search results, it typically contains functional groups that facilitate interaction with the active site of acid ceramidase. The molecular weight and specific binding interactions are critical for its inhibitory activity against ASAH1.

Molecular Characteristics:

  • Molecular Weight: Approximately 400-500 Da (exact value not specified).
  • Functional Groups: Likely includes amide and aromatic components that enhance binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

ARN14988 primarily acts through inhibition of acid ceramidase, thus preventing the conversion of ceramide to sphingosine. This inhibition leads to an accumulation of ceramide within cells, which can induce apoptosis and inhibit cell proliferation in cancerous tissues.

Key reactions include:

  • Inhibition Mechanism: ARN14988 binds to the active site of acid ceramidase, blocking substrate access.
  • Impact on Sphingolipid Metabolism: By inhibiting this enzyme, ARN14988 shifts the balance between ceramide and sphingosine, leading to altered signaling pathways associated with cell survival and death .
Mechanism of Action

Process and Data

The primary mechanism by which ARN14988 exerts its effects is through the inhibition of acid ceramidase activity. This results in:

  • Increased Ceramide Levels: Elevated levels of ceramide promote pro-apoptotic signaling pathways.
  • Decreased Sphingosine Levels: Reduced sphingosine availability diminishes its role in promoting cell survival.

The compound has been shown to enhance the cytotoxic effects of other chemotherapeutic agents like 5-Fluorouracil, suggesting a synergistic effect that could be leveraged for more effective cancer treatments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility were not detailed in the search results, general characteristics for small molecule inhibitors like ARN14988 typically include:

  • Solubility: Often soluble in organic solvents; aqueous solubility may vary based on functional groups.
  • Stability: Stability under physiological conditions is critical for therapeutic efficacy.

Chemical properties relevant to its function include:

  • pH Sensitivity: As an inhibitor targeting an enzyme with optimal activity at acidic pH, ARN14988's effectiveness may vary with pH changes in tumor microenvironments.
Applications

Scientific Uses

ARN14988 holds significant potential for scientific research and therapeutic applications:

  • Cancer Therapy: Its primary application is in oncology, particularly for glioblastoma treatment, where it can inhibit tumor growth by modulating sphingolipid metabolism.
  • Research Tool: It serves as a valuable tool for studying the role of acid ceramidase in various cancers and understanding the broader implications of sphingolipid signaling pathways.

Research continues to explore its efficacy in combination therapies and its potential as a biomarker for treatment response in patients with high-grade gliomas .

Introduction

Overview of Acid Ceramidase (ASAH1) in Oncogenesis

Acid ceramidase (ASAH1) is a lysosomal cysteine amidase that catalyzes the hydrolysis of ceramide into sphingosine and free fatty acids. This reaction represents a critical node in sphingolipid metabolism, as it directly influences the cellular balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P). Ceramides function as tumor suppressors by inducing apoptosis, senescence, and autophagy in malignant cells. Conversely, S1P promotes cancer cell proliferation, migration, angiogenesis, and therapy resistance through activation of G-protein-coupled receptors and intracellular signaling cascades [5] [8].

Table 1: Biological Functions of Sphingolipid Metabolites in Cancer

MetabolitePrimary FunctionImpact on Oncogenesis
CeramidePro-apoptoticInduces mitochondrial apoptosis, inhibits proliferation
Sphingosine-1-phosphate (S1P)Pro-survivalPromotes migration/invasion, angiogenesis, therapy resistance
SphingosineMetabolic intermediatePrecursor to both ceramide (via ceramide synthase) and S1P

In glioblastoma (GBM), this sphingolipid equilibrium is dysregulated, with a characteristic shift toward S1P dominance. ASAH1 overexpression drives this imbalance by depleting ceramide reserves while generating sphingosine for S1P production. Mass spectrometry analyses of GBM patient tissues reveal that elevated ASAH1 expression correlates with reduced levels of tumor-suppressive C18:0 ceramide—the most abundant ceramide species in the brain [9] [4]. This metabolic rewiring creates a microenvironment conducive to tumor progression and treatment evasion.

Rationale for Targeting ASAH1 in Glioblastoma Therapeutics

Glioblastoma remains the most aggressive primary brain malignancy, with a median survival of 14–16 months despite multimodal therapy. Three key factors establish ASAH1 as a compelling therapeutic target:

  • Overexpression in GBM: Proteomic studies identify ASAH1 among 601 differentially expressed proteins in GBM, showing the strongest negative correlation (R²=0.53) with patient survival. Patients with high ASAH1 expression exhibit a median survival of 315 days versus >500 days in low-expressors [6].

  • Stem Cell Enrichment: CD133+ glioblastoma stem-like cells (GSCs)—responsible for tumor recurrence and therapy resistance—express ASAH1 at levels 3-5 times higher than differentiated tumor cells. This subpopulation demonstrates exceptional sensitivity to ASAH1 inhibition [6] [9].

Table 2: Mechanisms of ASAH1-Mediated Therapy Resistance in GBM

Resistance MechanismFunctional Consequence
Ceramide depletionEvasion of radiation/chemotherapy-induced apoptosis
S1P overproductionAKT/ERK pathway activation; increased migratory capacity
Autophagy dysregulationImpaired stress response; survival under hypoxic conditions
PP1A/PP2A inhibitionSustained oncogenic signaling via phosphorylated kinases
  • Radioresistance Modulation: Post-radiation, GBM cells significantly upregulate ASAH1 expression. This adaptive response facilitates ceramide catabolism, blunting radiotherapy-induced apoptosis. ASAH1 inhibition reverses this resistance by restoring ceramide-mediated cell death pathways [4] [8].

ARN14988: Discovery and Pharmacological Significance

ARN14988 (5-chloro-3-[(hexylamino)carbonyl]-3,6-dihydro-2,6-dioxo-1(2H)-pyrimidinecarboxylic acid, 2-methylpropyl ester) emerged from rational drug design efforts targeting the ASAH1 active site. With an IC₅₀ of 12.8 nM against human recombinant ASAH1, it represents one of the most potent ceramidase inhibitors developed to date [3] [7]. The compound features a unique pyrimidinetrione scaffold that enables covalent interaction with catalytic cysteine residues, irreversibly inhibiting enzyme activity.

Table 3: Key Pharmacological Properties of ARN14988

PropertyValueExperimental Method
Molecular formulaC₁₆H₂₄ClN₃O₅High-resolution mass spectrometry
Molecular weight373.83 g/molCalculated from formula
Lipophilicity (logP)3.8 ± 0.2Shake-flask method
Plasma protein binding55%Equilibrium dialysis
Blood-brain barrier penetrationHighPAMPA-BBB assay

Unlike conventional chemotherapeutics, ARN14988 exhibits dual mechanisms of cytotoxicity: direct enzymatic inhibition and secondary sphingolipid imbalance. In A375 melanoma models, it demonstrates synergistic effects with 5-fluorouracil, vemurafenib, and taxol, suggesting broad applicability in combinatorial regimens [7]. Its high lipophilicity (logP 3.8) and blood-brain barrier permeability position it as a promising candidate for intracranial malignancies.

Table 4: Comparative Profile of ASAH1 Inhibitors

InhibitorIC₅₀ (nM)BBB PenetrantClinical Status
ARN1498812.8YesPreclinical
Carmofur680YesApproved (colorectal cancer)
N-oleoylethanolamine2800LimitedExperimental

Preclinical evidence indicates that ARN14988 achieves >70% ASAH1 inhibition in brain tissue following intraperitoneal administration, significantly outperforming non-BBB-penetrant inhibitors. This pharmacological profile addresses a critical bottleneck in GBM therapeutics, where most agents fail to reach therapeutic concentrations intracranially [1] [7].

Properties

Product Name

ARN14988

IUPAC Name

2-methylpropyl 5-chloro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate

Molecular Formula

C16H24ClN3O5

Molecular Weight

373.8 g/mol

InChI

InChI=1S/C16H24ClN3O5/c1-4-5-6-7-8-18-14(22)19-9-12(17)13(21)20(15(19)23)16(24)25-10-11(2)3/h9,11H,4-8,10H2,1-3H3,(H,18,22)

InChI Key

PBVLSEVDIRSYGE-UHFFFAOYSA-N

SMILES

CCCCCCNC(=O)N1C=C(C(=O)N(C1=O)C(=O)OCC(C)C)Cl

Solubility

Soluble in DMSO

Synonyms

ARN14988

Canonical SMILES

CCCCCCNC(=O)N1C=C(C(=O)N(C1=O)C(=O)OCC(C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.